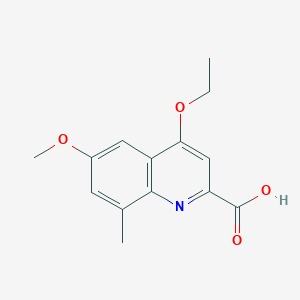

4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4-ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-4-19-12-7-11(14(16)17)15-13-8(2)5-9(18-3)6-10(12)13/h5-7H,4H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPZWEWYLGWLID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Steps:

- Starting Material : 3-Methoxy-5-methylaniline.

- Quinoline Formation :

React with ethyl acetoacetate in benzene under reflux with p-toluenesulfonic acid (Conrad-Limpach reaction). Thermal cyclization in Dowtherm A yields 6-methoxy-8-methyl-2-methyl-4(1H)-quinolone . - O-Ethylation :

Treat the 4-hydroxy group with ethyl iodide and K₂CO₃ in DMF at 50°C to introduce the ethoxy group. - Oxidation :

Oxidize the 2-methyl group to a carboxylic acid using alkaline KMnO₄.

Key Data:

Pfitzinger Reaction with Decarboxylation and Alkylation

The Pfitzinger reaction constructs the quinoline skeleton from isatin derivatives and ketones, followed by decarboxylation and functionalization.

Steps:

- Starting Materials :

- Quinoline Formation :

React isatin and ketone in aqueous KOH under reflux to form 6-methoxy-8-methylquinoline-2,4-dicarboxylic acid . - Decarboxylation :

Heat in nitrobenzene at 210°C to remove the C4 carboxylic acid group. - Ethoxylation :

Alkylate the C4 hydroxyl group with ethyl iodide/K₂CO₃.

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pfitzinger reaction | 5-Methoxyisatin, pyruvic acid, KOH, 60°C | 85% | |

| Decarboxylation | Nitrobenzene, 210°C, 2 h | 78% | |

| Ethoxylation | Ethyl iodide, K₂CO₃, DMF, 50°C | 82% |

Microwave-Assisted Synthesis

This approach accelerates reaction times and improves yields for intermediates.

Steps:

- Quinoline Core Synthesis :

Condense m-chloroaniline, benzaldehyde, and pyruvic acid under microwave irradiation (1–2 min) to form 2-phenyl-7-substituted quinoline-4-carboxylic acid . - Modifications :

Introduce methyl and methoxy groups via Suzuki coupling or electrophilic substitution. - Ethoxylation :

Replace the C4 hydroxyl with ethoxy using ethyl bromide/NaH.

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Microwave synthesis | Pyruvic acid, benzaldehyde, 300 W, 2 min | 90% | |

| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, 85°C | 75% |

Oxidation of 2-Methylquinoline Derivatives

Direct oxidation of a preassembled quinoline with a 2-methyl group.

Steps:

- Quinoline Synthesis :

Prepare 4-ethoxy-6-methoxy-8-methyl-2-methylquinoline via Ullmann coupling or Buchwald-Hartwig amination. - Oxidation :

Treat with KMnO₄ in acidic or basic conditions to convert the 2-methyl group to carboxylic acid.

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ullmann coupling | Cu/Cu₂O, 2-ethoxyethanol, 120°C | 68% | |

| Oxidation | KMnO₄, H₂SO₄, 80°C, 4 h | 70% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Conrad-Limpach | High regioselectivity; scalable | Requires toxic Dowtherm A |

| Pfitzinger Reaction | Direct dicarboxylic acid formation | Decarboxylation at high temperatures |

| Microwave Synthesis | Rapid reaction times; high yields | Specialized equipment needed |

| Oxidation Approach | Simple late-stage modification | Risk of over-oxidation |

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the quinoline core.

Reduction: Reduction reactions can alter the quinoline ring or the substituents.

Substitution: Common in quinoline chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve nucleophilic or electrophilic reagents, depending on the desired substitution.

Major Products: The products of these reactions vary based on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce new functional groups at specific positions on the quinoline ring.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid exhibits antimicrobial properties. Studies have shown that derivatives of quinoline compounds can effectively inhibit the growth of various bacteria and fungi. For instance, structural modifications in similar quinoline derivatives have demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Antimalarial Properties

The compound's structural analogs have been explored for their antimalarial activity. A study highlighted the optimization of endochin-like quinolones, which share structural similarities with this compound, showing promising results against malaria parasites .

Synthetic Routes

Various synthetic methods have been developed for producing this compound. These methods typically involve multi-step organic synthesis techniques that allow for the modification of the compound's structure to enhance its biological properties. For example, reactions involving substituted quinolines can yield this compound efficiently .

Functional Group Modifications

The reactivity of the compound's functional groups facilitates further chemical modifications, which are crucial in developing new derivatives with improved efficacy or reduced toxicity in pharmaceutical applications .

Interaction Studies

Understanding the binding affinity of this compound with various biological targets is essential for optimizing its therapeutic potential. Interaction studies focus on how this compound interacts with enzymes or receptors involved in disease processes. Such studies are vital for elucidating mechanisms of action and enhancing the safety profile of the compound .

Mecanismo De Acción

The mechanism of action for 4-ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid

- CAS Number : 1351793-97-9

- Molecular Formula: C₁₄H₁₅NO₄

- Molecular Weight : 261.27 g/mol .

Structural Features: This compound is a quinoline derivative with:

- A carboxylic acid group at position 2.

- Ethoxy (-OCH₂CH₃), methoxy (-OCH₃), and methyl (-CH₃) substituents at positions 4, 6, and 8, respectively.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of substituent positions, molecular weights, and functional groups is critical for understanding differences in reactivity, solubility, and biological activity.

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Target Compound | 1351793-97-9 | 2-COOH, 4-OEt, 6-OMe, 8-Me | C₁₄H₁₅NO₄ | 261.27 | High lipophilicity due to ethoxy/methyl |

| 2-Ethoxyquinoline-4-carboxylic acid | 5467-62-9 | 4-COOH, 2-OEt | C₁₂H₁₁NO₃ | 233.22 | Lower MW; lacks methoxy/methyl groups |

| 2-(4-Carboxy-phenyl)-6-methoxyquinoline-4-carboxylic acid | 854864-22-5 | 4-COOH, 2-(4-COOH-phenyl), 6-OMe | C₁₈H₁₃NO₅ | 323.30 | Biphenyl structure; higher acidity |

| 4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid | 1315373-21-7 | 3-COOH, 4-OH, 6-Me, 8-OMe | C₁₂H₁₁NO₄ | 233.22 | Hydroxyl group enhances hydrogen bonding |

Key Observations :

- Substituent Position : The target compound’s 2-carboxylic acid group distinguishes it from analogs with 3- or 4-carboxylic acid moieties (e.g., CAS 5467-62-9, 1315373-21-7), which may alter binding interactions in biological systems .

- Acidity : The biphenyl analog (CAS 854864-22-5) has two carboxylic acid groups, leading to higher acidity and solubility in polar solvents compared to the target compound .

P-Glycoprotein Inhibition :

- Analogous 6-methoxy-2-arylquinolines (e.g., derivatives from ) exhibit P-glycoprotein (P-gp) inhibition, a mechanism relevant to overcoming multidrug resistance in cancer therapy. The target compound’s ethoxy and methyl groups may enhance steric interactions with P-gp, but experimental validation is needed .

Antimicrobial and Anticancer Potential:

- Quinoline derivatives with methoxy/ethoxy substituents (e.g., 6-methoxy-8-nitroquinoline in ) are known for antimicrobial activity. The target compound’s methyl group at position 8 could modulate specificity toward bacterial vs. mammalian targets .

Actividad Biológica

4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO4, with a molecular weight of approximately 261.27 g/mol. The compound features an ethoxy group, a methoxy group, and a carboxylic acid moiety, which enhance its solubility and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use in developing antimicrobial agents .

- Anticancer Properties : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including cervical HELA and mammary MCF7 cells. The half-maximal inhibitory concentration (IC50) values indicate its potency in reducing cell viability in prolonged incubations .

- Anti-inflammatory Effects : Preliminary findings suggest that the compound may possess anti-inflammatory properties, although further studies are required to confirm these effects and elucidate the underlying mechanisms.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound appears to interact with specific enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth.

- Metal Chelation : Similar compounds have been shown to chelate divalent metals, which may enhance their biological activity through improved interaction with target proteins .

- Binding Affinity : Interaction studies have indicated that this compound binds effectively to various biological targets, enhancing its therapeutic potential.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxyquinoline-2-carboxylic acid | Lacks ethyl substitution | Exhibits different biological activity |

| 4-Ethylquinoline-2-carboxylic acid | Ethyl instead of ethoxy | Varying solubility properties |

| 8-Methylquinoline | No carboxylic acid group | Used primarily as a dye |

The presence of both methoxy and ethoxy groups in this compound enhances its lipophilicity and membrane permeability compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of quinoline derivatives in medicinal chemistry:

- A study evaluating various quinoline derivatives found that those with structural similarities to this compound exhibited promising anticancer activity against specific cell lines, reinforcing the therapeutic value of this class of compounds .

- Another investigation focused on the synthesis and biological evaluation of quinoline derivatives reported that modifications to the quinoline structure could lead to enhanced antimicrobial properties, suggesting a pathway for developing new antibiotics based on this scaffold .

Q & A

Q. How can computational tools predict the compound’s bioavailability and metabolic stability?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Use ADMET predictors (e.g., SwissADME) to estimate logP, solubility, and metabolic pathways. Validate predictions with in vitro microsomal stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.